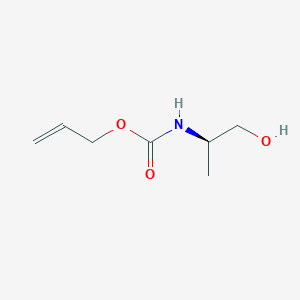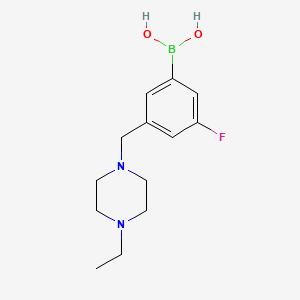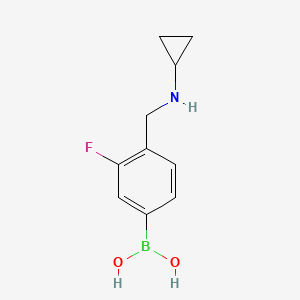
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid
Overview
Description
The compound “4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid” is likely a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, materials science, and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through reactions involving organometallic compounds . For example, the Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction, involves the use of organoboron reagents .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (a six-membered aromatic ring) with a fluorine atom at the 3-position, a boronic acid group, and a cyclopropylamino methyl group at the 4-position .
Chemical Reactions Analysis
Boronic acids, including this compound, are often used in coupling reactions such as the Suzuki-Miyaura coupling . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .
Scientific Research Applications
Synthesis and Chemical Analysis
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid plays a crucial role in the synthesis of complex organic compounds, serving as an intermediate in multi-step chemical syntheses. For instance, it has been utilized in the scalable synthesis of a 1,7-Naphthyridine derivative, which is a PDE-4 inhibitor. This synthesis demonstrates the compound's value in creating pharmacologically relevant molecules through a six-step process, achieving an overall yield of 27% (Jiang et al., 2010). Furthermore, its role in dynamic formation of imidazolidino boronate showcases its potential in designing cysteine-responsive peptides, indicating its significance in the development of smart biological tools and sensors (Li, Weidman, & Gao, 2018).
Material Science and Surface Chemistry
In material science, this compound contributes to the understanding of surface chemistry, particularly in the adsorption mechanism of phenylboronic acids. Research into the influence of substituent type and position on the adsorption mechanism of phenylboronic acids, including fluorophenylboronic acids, provides insights into how these molecules interact with surfaces. Such studies are essential for designing new materials with specific surface properties (Piergies et al., 2013).
Electronic and Photophysical Properties
The compound is also valuable in studies focused on the electronic and photophysical properties of materials. For example, research on the synthesis and electrophysical properties of methanofullerene with C1-geminal dimethoxyphosphoryl and methoxycarbonyl groups explores the potential applications of such compounds in electronic devices, highlighting the broader applicability of fluorophenylboronic acids in the development of novel electronic materials (Torosyan et al., 2018).
Antifungal Activity
In the pharmaceutical sector, derivatives of fluorophenylboronic acids have been investigated for their antifungal properties. Research into the antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids, including fluorophenylboronic acid derivatives, has revealed their potential as antifungal agents. Such studies are crucial for developing new antifungal drugs with improved efficacy and safety profiles (Borys et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It is known that boronic acids often interact with proteins and enzymes that have a role in various biological processes
Mode of Action
The exact mode of action of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid is currently unknown. Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways, depending on their specific targets
Pharmacokinetics
They are metabolized in the liver and excreted in the urine
Result of Action
Boronic acids are known to have various effects at the molecular and cellular level, depending on their specific targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets
properties
IUPAC Name |
[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13-15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYPDLRAGIQNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177686 | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704064-01-6 | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
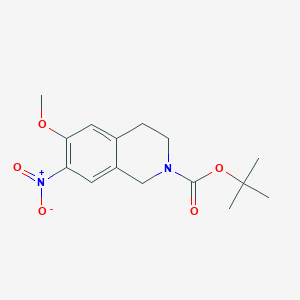
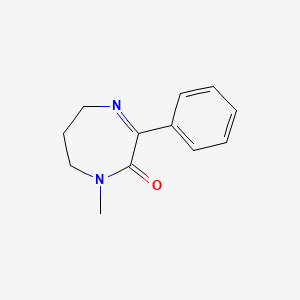
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
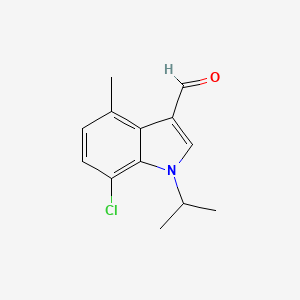
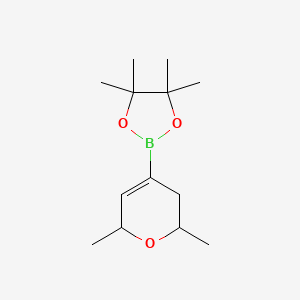
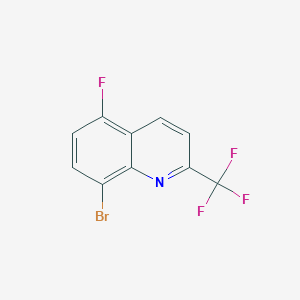
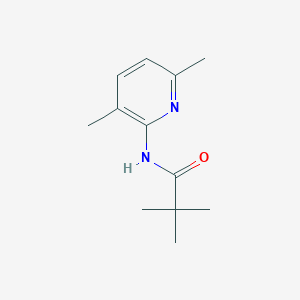
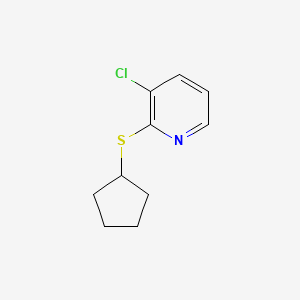
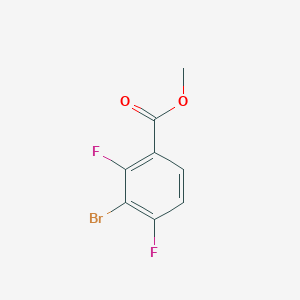
![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
